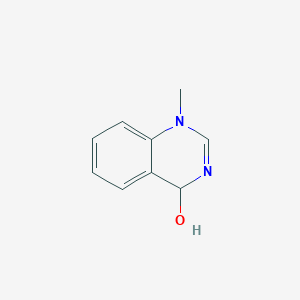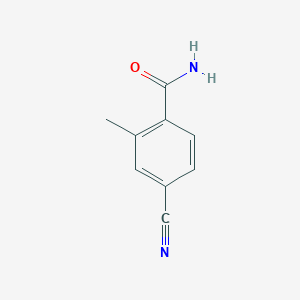
Methyl 3-Ethylisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-Ethylisoxazol-4-carboxylat ist eine chemische Verbindung, die zur Isoxazol-Familie gehört. Diese Familie ist durch einen fünfgliedrigen Ring gekennzeichnet, der ein Sauerstoff- und ein Stickstoffatom an benachbarten Positionen enthält. Isoxazole sind bekannt für ihre breite Palette an biologischen Aktivitäten und ihrem therapeutischen Potenzial, was sie in der medizinischen Chemie bedeutend macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-Ethylisoxazol-4-carboxylat beinhaltet typischerweise die Cycloadditionsreaktion eines Alkynes mit einem Nitriloxid. Diese (3 + 2) Cycloadditionsreaktion ist eine gängige Methode zur Herstellung von Isoxazolderivaten . Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren wie Kupfer (I) oder Ruthenium (II), obwohl auch metallfreie Synthesewege erforscht werden, um die Kosten und die Umweltbelastung zu reduzieren .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von Methyl-3-Ethylisoxazol-4-carboxylat großtechnische Cycloadditionsreaktionen unter optimierten Bedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-3-Ethylisoxazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an den Isoxazolring gebundenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Methyl-3-Ethylisoxazol-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-Ethylisoxazol-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen molekularen Ziele und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
Methyl 3-Ethylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-Ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu Methyl-3-Ethylisoxazol-4-carboxylat gehören andere Isoxazolderivate wie:
- 3-Ethyl-5-methylisoxazol-4-carbonsäure
- 5-Aryl-4-methyl-3-yl-isoxazole
- 6-Methylisoxazolo[5,4-d]isoxazol-3-yl-arylmethanone
Einzigartigkeit
Methyl-3-Ethylisoxazol-4-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Isoxazolring einzigartig, das unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen .
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 3-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-3-6-5(4-11-8-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
QOYMZOMETTZKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)







